

SAR7334 biological activity overview

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SAR7334

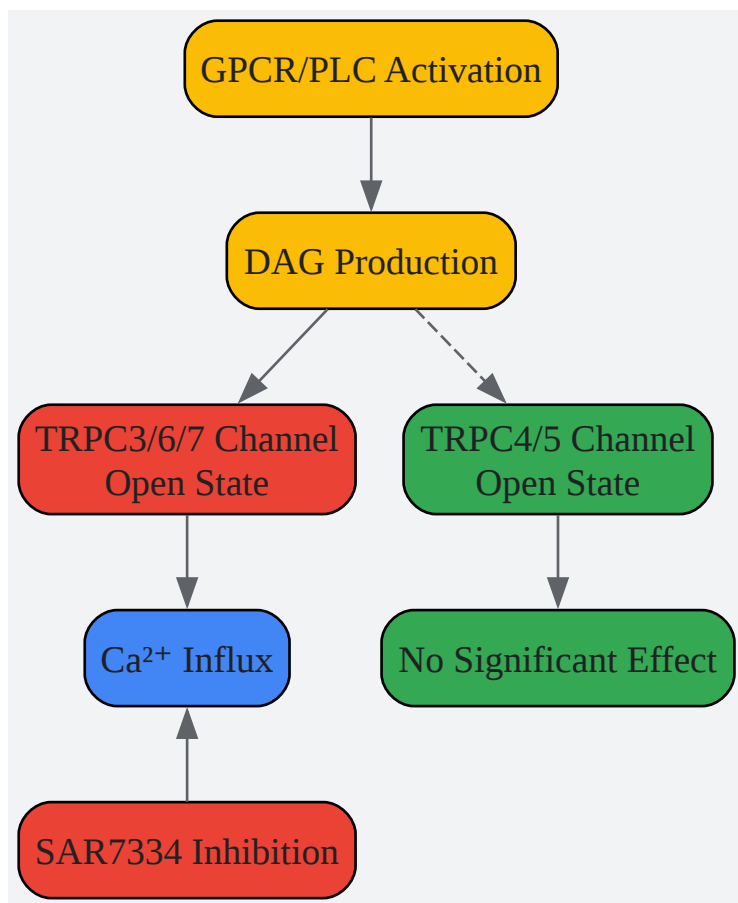
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Mechanism of Action and Selectivity

SAR7334 functions as a potent, drug-like inhibitor of diacylglycerol (DAG)-sensitive TRPC channels [1] [2].

- **Target and Pathway:** TRPC6 is a calcium-permeable, non-selective cation channel activated by receptors coupled to phospholipase C (PLC). PLC activation generates DAG, which directly gates the channel, leading to Ca^{2+} entry [3] [1]. This Ca^{2+} signal acts as a key secondary messenger.
- **Inhibition Profile:** **SAR7334** demonstrates high specificity for the TRPC3/6/7 subfamily. The following diagram illustrates its mechanism and selectivity based on calcium influx assays.



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Detailed Experimental Data and Protocols

The characterization of **SAR7334** involved several key experiments to establish its potency and specificity.

In Vitro Characterization

The primary data for **SAR7334**'s activity comes from cellular assays measuring calcium influx and ion currents [1] [2]. The table below consolidates the key quantitative findings.

Assay Type	Channel	IC ₅₀ / Result	Experimental Details
Ca ²⁺ Influx (FLIPR)	TRPC6	9.5 nM	HEK293 cells; OAG-induced Ca ²⁺ influx; 10 min pre-incubation [1] [2] [4]

Assay Type	Channel	IC ₅₀ / Result	Experimental Details
	TRPC3	282 nM	CHO cells; OAG-induced Ca ²⁺ influx; 10 min pre-incubation [1] [2] [4]
	TRPC7	226 nM	HEK293 cells; OAG-induced Ca ²⁺ influx; 10 min pre-incubation [1] [2] [4]
	TRPC4/C5	No activity (≤1 μM)	Ca ²⁺ entry not affected [1] [2]
Patch-Clamp	TRPC6	7.9 nM (Currents)	HEK293 cells; direct measurement of TRPC6 ion currents [2] [5] [4]
Secondary Assay	Store-Operated Ca ²⁺ Entry (SOCE)	Negligible effect (1 μM)	Confirms selectivity over SOCE pathway [6] [4]

In Vivo Efficacy and Models

SAR7334 has demonstrated therapeutic potential in preclinical disease models, primarily related to pulmonary function and inflammation.

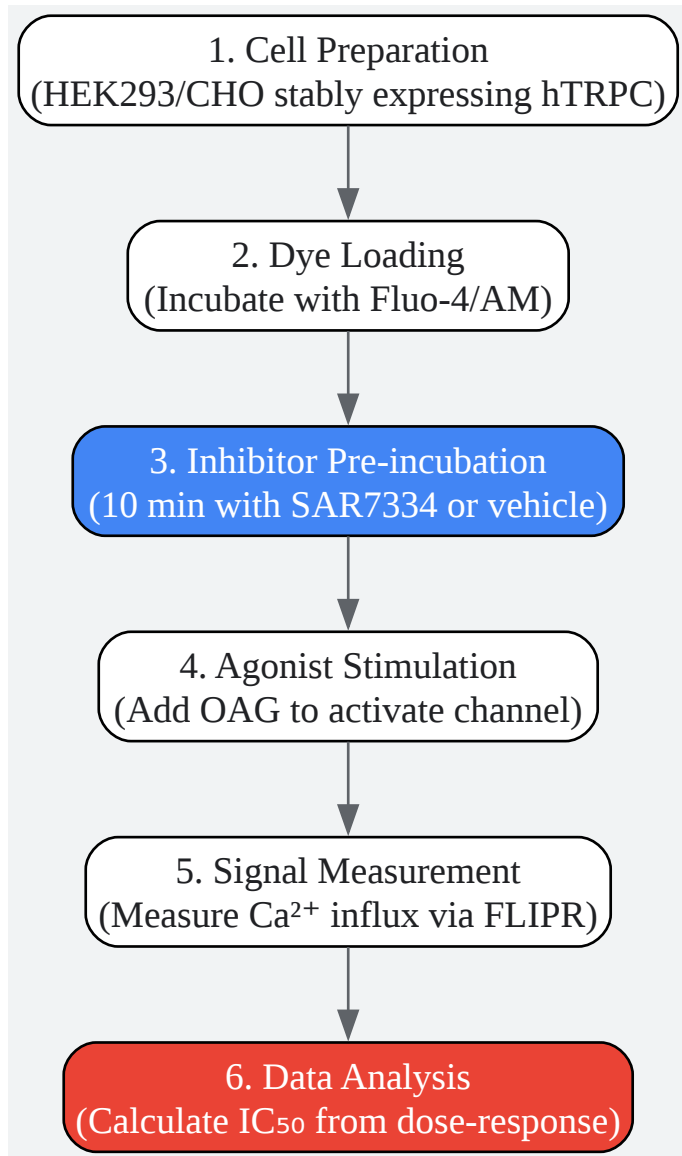
- **Hypoxic Pulmonary Vasoconstriction (HPV):** In isolated, perfused lungs from mice, **SAR7334** (10 mg/kg, administered orally) suppressed acute HPV, a TRPC6-dependent process [1] [2].
- **Airway Inflammation:** A study showed that pre-treatment with **SAR7334** protected mice from ozone-induced airway inflammation. Treated mice exhibited significantly reduced recruitment of inflammatory cells and lower levels of cytokines like IL-6 and IL-8 in bronchoalveolar lavage fluid [7].
- **Blood Pressure:** In an initial short-term study, **SAR7334** did not change the mean arterial pressure in spontaneously hypertensive rats (SHR), suggesting it may not play a major role in systemic BP regulation in this model [1] [2].

Experimental Workflow for Key Assays

For researchers looking to replicate or adapt these studies, the core methodologies for the primary assays are outlined below.

Calcium Influx Assay (FLIPR)

This workflow measures the inhibition of receptor- or agonist-induced calcium influx.



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Whole-Cell Patch-Clamp Electrophysiology

This method provides a direct, functional measure of ion channel current blockade.

- **Cell Line:** TRPC6-HEK293 cells [1] [5].

- **Protocol:** Cells are rinsed and incubated with **SAR7334** or vehicle for 10 minutes before recording. The compound is also included in the recording pipette solution to ensure consistent effect [1].
- **Data Analysis:** TRPC6 currents are evoked, and the half-maximal inhibitory concentration (IC_{50}) is calculated from the concentration-dependent reduction in current amplitude [1] [2].

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To cite this document: Smolecule. [SAR7334 biological activity overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002564#sar7334-biological-activity-overview>]

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